molecular formula C20H21F3N2O4S B11250085 2-methoxy-5-(piperidin-1-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide

2-methoxy-5-(piperidin-1-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11250085
M. Wt: 442.5 g/mol
InChI Key: AEFPWPIZXSUOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that features a trifluoromethyl group, a piperidine sulfonyl group, and a methoxy group attached to a benzamide core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the piperidine sulfonyl group, and the attachment of the methoxy group to the benzamide core. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of 2-METHOXY-5-(PIPERIDINE-1-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-methoxy-5-piperidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O4S/c1-29-18-9-8-16(30(27,28)25-10-3-2-4-11-25)13-17(18)19(26)24-15-7-5-6-14(12-15)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)

InChI Key

AEFPWPIZXSUOEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.